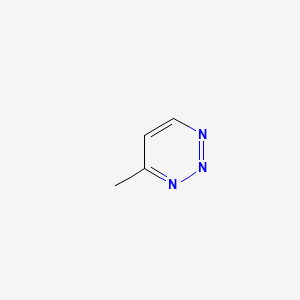
4-Methyl-1,2,3-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2,3-triazine is a useful research compound. Its molecular formula is C4H5N3 and its molecular weight is 95.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
4-Methyl-1,2,3-triazine derivatives have shown promise in the development of therapeutic agents. Research indicates that these compounds can act as multi-target inhibitors for diseases such as Alzheimer's disease. For instance, derivatives containing aryl phenoxy groups have been synthesized and demonstrated significant inhibition of the BACE1 enzyme, which is crucial in the pathogenesis of Alzheimer's disease. Compounds like 7c and 7d exhibited IC50 values of 8.55 µM and 11.42 µM respectively, highlighting their potential as therapeutic agents against neurodegenerative disorders .
| Compound | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| 7c | BACE1 | 8.55 ± 3.37 | Promising inhibitor for Alzheimer's disease |
| 7d | BACE1 | 11.42 ± 2.01 | Exhibits metal chelation and antioxidant properties |
Bioconjugation and Labeling Studies
The reactivity of this compound makes it an excellent candidate for bioorthogonal reactions, which are essential in bioconjugation studies. The compound's ability to undergo rapid reactions with amidines under mild conditions allows for effective labeling of biomolecules without interfering with biological systems. For example, studies have shown that methyl 1,2,3-triazine-5-carboxylate reacts significantly faster than unsubstituted triazines, making it suitable for applications in bioconjugation .
Table 2: Reactivity Comparison of Triazine Derivatives
| Triazine Type | Second Order Rate Constant (M⁻¹s⁻¹) | Reaction Time |
|---|---|---|
| Methyl-1,2,3-triazine-5-carboxylate (4-methyl) | ~10,000 times faster than unsubstituted triazine | <5 min |
| Unsubstituted triazine | Baseline | - |
Synthesis of Natural Products
The unique structure of this compound allows it to be utilized in the total synthesis of various natural products. Researchers have employed this compound in synthesizing complex molecules such as dihydrolysergic acid and pyrimidoblamic acid. The efficient cycloaddition reactions involving triazines pave the way for creating intricate molecular architectures that are difficult to achieve using traditional methods .
Antimicrobial and Antiviral Activities
Research on related triazine derivatives has indicated a broad spectrum of biological activities including antimicrobial and antiviral properties. Compounds derived from triazines have been reported to exhibit significant activity against various pathogens including bacteria and fungi. This suggests that similar derivatives of this compound could also possess these beneficial properties .
Table 3: Biological Activities of Triazine Derivatives
| Activity Type | Compound Type | Observed Effect |
|---|---|---|
| Antimicrobial | Various triazine derivatives | Effective against bacteria and fungi |
| Antiviral | Triazole fused compounds | Significant antiviral activity |
Propriétés
Numéro CAS |
77202-08-5 |
|---|---|
Formule moléculaire |
C4H5N3 |
Poids moléculaire |
95.10 g/mol |
Nom IUPAC |
4-methyltriazine |
InChI |
InChI=1S/C4H5N3/c1-4-2-3-5-7-6-4/h2-3H,1H3 |
Clé InChI |
FXKQPQOOZSXQAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















